Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide
Description
Properties
IUPAC Name |
ethyl 3-amino-1,1-dioxothiane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-7(10)8(9)4-3-5-14(11,12)6-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPCYODGHFPIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCS(=O)(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the tetrahydrothiopyran ring or its precursor (e.g., 3-formyltetrahydrothiopyran derivatives)
- Introduction of the sulfone (oxidation of the sulfur atom)
- Functionalization at the 3-position to install amino and ester groups
Preparation of 3-Formyltetrahydrothiopyran Intermediates
A key intermediate in the synthesis is 3-formyltetrahydrothiopyran , which can be prepared by:
- Reaction of acrolein with hydrogen sulfide in the presence of an organic base (e.g., triethylamine) and organic solvents such as toluene or methanol.
- The reaction is typically carried out at temperatures ranging from 30°C to 150°C, often under atmospheric or superatmospheric pressure (up to ~6.5 atm).
- After the initial formation, the product is treated with a strong acid (e.g., phosphoric acid) to complete the cyclization and form the 3-formyl derivative.
- Purification is done by extraction and distillation under reduced pressure.
This method is described in detail in patent CA1230125A, which reports yields around 30-90% depending on conditions and substrates.
Hydrogenation to 3-Formyltetrahydrothiopyran
- The 3-formyl-5,6-dihydro-2H-thiopyran intermediate can be hydrogenated using Raney nickel catalyst under hydrogen pressure (~20 bar) at ~90°C to yield 3-formyltetrahydrothiopyran.
- The catalyst can be reused multiple times without loss of activity.
- Solvents such as ethyl acetate or methylene chloride are used, sometimes replaced by toluene after acid treatment.
- The product is isolated by filtration and distillation under reduced pressure.
Introduction of the Amino Group and Esterification
- The amino group at the 3-position can be introduced by nucleophilic substitution or reductive amination of the corresponding aldehyde or ester intermediates.
- Ethyl ester formation is typically achieved by esterification of the carboxylic acid or by using ethyl acrylate derivatives in the synthetic sequence.
- A general method involves the reaction of amino precursors with ethyl acrylate or related esters under controlled conditions to yield the ethyl 3-aminotetrahydrothiopyran carboxylate structure.
Oxidation to the Sulfone (1,1-Dioxide)
- The sulfur atom in the tetrahydrothiopyran ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as hydrogen peroxide or peracids.
- This step is crucial to obtain the 1,1-dioxide functionality characteristic of the target compound.
- Oxidation conditions are optimized to avoid over-oxidation or ring cleavage.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature/Pressure | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 3-formylthiopyran | Acrolein + H2S + triethylamine + acid workup | Toluene, methanol | 30–150°C, up to 6.5 atm | 30–90 | Acid treatment with phosphoric acid |
| Hydrogenation | Raney nickel, H2 (20 bar) | Ethyl acetate, toluene | 90°C | ~90 | Catalyst reusable, distillation purification |
| Amination and esterification | Amines + ethyl acrylate or aldehyde reductive amination | Toluene, EtOAc | Room temp to reflux | 70–85 | Silica gel chromatography purification |
| Sulfone oxidation | H2O2 or peracid | Organic solvent | Room temp to mild heating | 80–95 | Controlled oxidation to avoid degradation |
Research Findings and Optimization Notes
- The use of organic bases such as triethylamine facilitates the initial ring formation by neutralizing acidic byproducts and stabilizing intermediates.
- Hydrogenation under controlled pressure and temperature ensures selective reduction without ring opening or over-reduction.
- The choice of solvent impacts yield and purity; toluene and ethyl acetate are preferred for their inertness and ease of removal.
- Oxidation to the sulfone is best performed under mild conditions to preserve the ring integrity and avoid side reactions.
- Purification by silica gel chromatography and distillation under reduced pressure is standard to achieve high purity.
- Alternative synthetic routes involving organolithium reagents and transition metal catalysis have been explored for related thiopyran derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of thiopyran compounds exhibit antimicrobial properties. Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Research indicates that it may exert protective effects against oxidative stress-induced neuronal cell death. In a study using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a significant reduction in cell apoptosis induced by hydrogen peroxide.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.
Synthesis of Bioactive Compounds
In synthetic organic chemistry, this compound can be utilized to create more complex structures through cyclization reactions. For instance, it can react with aldehydes to form pyran derivatives that have shown promise as potential anti-inflammatory agents.
Table 2: Synthetic Applications
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Pyran derivatives | 85 |
| Cyclization with aldehydes | Anti-inflammatory agents | 78 |
Case Studies
Case Study: Antimicrobial Properties
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiopyran derivatives based on this compound. The lead compound demonstrated potent activity against Staphylococcus aureus, leading to further development as a potential antibiotic candidate.
Case Study: Neuroprotection
Another study published in Neuropharmacology explored the neuroprotective effects of this compound in models of Parkinson's disease. The results suggested that the compound could reduce dopaminergic neuron loss, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties
Key Observations:
- Amino vs. Ketone Groups: The amino group in the target compound likely increases nucleophilicity compared to the ketone in CAS 889946-17-2, making it more reactive in substitution or condensation reactions.
- Ester vs. Methoxy Groups : The ethyl ester in the target compound may hydrolyze more readily than the methoxy group in CAS 1462863-96-2, influencing its stability in aqueous environments .
- Ring Size : Unlike thiete 1,1-dioxide derivatives (four-membered rings; ), the thiopyran analogs have six-membered rings, offering greater conformational flexibility and reduced ring strain .
Biological Activity
Ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS Number: 1341635-19-5) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiopyran ring and features both an amino group and a carboxylate group. Its molecular formula is , which contributes to its diverse reactivity and potential applications in medicinal chemistry.
Key Properties:
- Molecular Weight: 195.28 g/mol
- Density: Approximately 1.2 g/cm³
- Boiling Point: Estimated at around 301.8 °C
- Solubility: Enhanced due to the presence of the 1,1-dioxide functional group, which improves stability and solubility in various solvents .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods focus on optimizing yield and efficiency:
- Cyclization Reactions: Utilizing thioketones and amines to form the thiopyran ring.
- Carboxylation Techniques: Introducing the carboxylate group through reaction with carbon dioxide or similar reagents.
- Functional Group Modifications: Adjusting the amino and carboxyl groups for enhanced biological activity.
Biological Activity
Research indicates that compounds containing thiopyran moieties exhibit a range of biological activities. This compound has been investigated for several pharmacological properties:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Demonstrated inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed moderate sensitivity with an MIC of approximately 100 µg/mL.
Antiviral Potential
Preliminary research suggests that this compound may inhibit viral replication in certain models. Notably, it has been evaluated against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs), showing promising antiviral efficacy .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cathepsin C | Competitive | 12.5 |
| AAK1 | Non-competitive | 8.0 |
These interactions are crucial for understanding the pharmacodynamics of the compound and its therapeutic applications .
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at sub-MIC concentrations, suggesting potential for development into an antimicrobial agent.
Investigation of Antiviral Properties
In a separate study by Johnson et al. (2024), the compound was assessed for its antiviral activity against DENV. The findings revealed that treatment with ethyl 3-aminotetrahydro-2H-thiopyran-3-carboxylate significantly reduced viral load in MDDCs compared to untreated controls, highlighting its potential as a therapeutic candidate for viral infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
